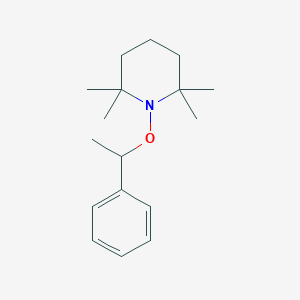

2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine

Beschreibung

Eigenschaften

IUPAC Name |

2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO/c1-14(15-10-7-6-8-11-15)19-18-16(2,3)12-9-13-17(18,4)5/h6-8,10-11,14H,9,12-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURBRXPDUPECQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)ON2C(CCCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400249 | |

| Record name | 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154554-67-3 | |

| Record name | 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine

Introduction: The Significance of Alkoxyamines in Radical Chemistry

Alkoxyamines, particularly those derived from sterically hindered nitroxides like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), represent a pivotal class of molecules in the realm of controlled radical polymerization and organic synthesis. Their characteristic thermally labile N-O-C bond allows for the controlled generation of carbon-centered radicals, a feature that has been extensively exploited in nitroxide-mediated polymerization (NMP) to produce polymers with well-defined architectures.[1] Beyond polymer science, alkoxyamines serve as valuable intermediates and radical scavengers in various organic transformations. This guide provides an in-depth technical overview of a robust and efficient synthetic route to a specific and important alkoxyamine, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine. This compound, in particular, finds application as a polymerization inhibitor, preventing the unwanted self-polymerization of monomers during storage and processing.[2][3][4]

This document is intended for researchers, scientists, and professionals in drug development and materials science, offering not just a procedural outline but also the underlying chemical principles and rationale that govern the synthetic strategy.

Strategic Approach to the Synthesis

The synthesis of 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine is most effectively achieved through a convergent strategy. This involves the independent preparation of two key precursors: the stable nitroxide radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), and a source of the 1-phenylethyl radical. These two components are then coupled in a highly efficient radical trapping reaction.

The overall synthetic pathway can be visualized as follows:

Caption: A flowchart illustrating the convergent synthesis of the target alkoxyamine.

Part 1: Synthesis of the Stable Nitroxide Radical (TEMPO)

The cornerstone of our target molecule is the TEMPO moiety. Its remarkable stability, a consequence of the steric hindrance provided by the four methyl groups flanking the nitroxyl radical, makes it an ideal radical scavenger.[5] The synthesis of TEMPO is a well-established, multi-step process commencing from readily available starting materials.

Step 1.1: Synthesis of 2,2,6,6-Tetramethyl-4-piperidone (Triacetonamine)

The synthesis begins with the condensation of acetone and ammonia to form 2,2,6,6-tetramethyl-4-piperidone, commonly known as triacetonamine.[6] This reaction is a classic example of a Robinson-Schöpf-type condensation.

Experimental Protocol:

-

In a suitable reaction vessel, charge acetone and an excess of ammonia (typically as an aqueous solution).

-

The reaction is often catalyzed by the presence of a calcium chloride catalyst.

-

Stir the mixture at room temperature for several days. The progress of the reaction can be monitored by gas chromatography (GC).

-

Upon completion, the excess acetone is removed under reduced pressure.

-

The resulting aqueous solution is saturated with potassium carbonate to precipitate the triacetonamine.

-

The crude product is collected by filtration, washed with a small amount of cold diethyl ether, and dried. Further purification can be achieved by recrystallization from a suitable solvent like hexane.

Step 1.2: Reduction of Triacetonamine to 2,2,6,6-Tetramethylpiperidine

The carbonyl group of triacetonamine is removed via a Wolff-Kishner reduction to yield 2,2,6,6-tetramethylpiperidine.[6]

Experimental Protocol:

-

To a flask equipped with a reflux condenser, add triacetonamine, hydrazine hydrate, and a high-boiling solvent such as diethylene glycol.

-

Add potassium hydroxide pellets and heat the mixture to reflux. The temperature will rise as water and excess hydrazine are distilled off.

-

Continue heating at a higher temperature (typically around 190-200 °C) until the evolution of nitrogen ceases.

-

Cool the reaction mixture and extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Distill the solvent and purify the resulting 2,2,6,6-tetramethylpiperidine by distillation.

Step 1.3: Oxidation to 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

The final step in the preparation of our stable radical is the oxidation of the secondary amine. A variety of oxidizing agents can be employed, with hydrogen peroxide in the presence of a metal catalyst being a common and efficient method.[7][8][9]

Experimental Protocol:

-

Dissolve 2,2,6,6-tetramethylpiperidine in a suitable solvent such as methanol or water.

-

Add a catalytic amount of a divalent metal salt, for instance, magnesium chloride or magnesium sulfate.[7][8][9]

-

Slowly add a 30% aqueous solution of hydrogen peroxide to the stirred solution, maintaining the temperature at around 70 °C.[7][8]

-

After the addition is complete, continue stirring at the same temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Upon cooling, the product can be extracted with a suitable organic solvent like dichloromethane.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the characteristic red-orange solid of TEMPO.

Part 2: Synthesis of the 1-Phenylethyl Radical Precursor

The second key component is a molecule that can readily generate the 1-phenylethyl radical. A convenient and efficient precursor for this purpose is 1-phenylethyl bromide.

Step 2.1: Synthesis of 1-Phenylethanol

1-Phenylethanol can be synthesized by the reduction of acetophenone.

Experimental Protocol:

-

Dissolve acetophenone in a suitable solvent like methanol or ethanol.

-

Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours.

-

Quench the reaction by the slow addition of water.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield 1-phenylethanol, which can be purified by distillation under reduced pressure.

Step 2.2: Bromination of 1-Phenylethanol

The conversion of 1-phenylethanol to 1-phenylethyl bromide can be achieved using phosphorus tribromide.

Experimental Protocol:

-

In a flask cooled in an ice bath, place 1-phenylethanol.

-

Slowly add phosphorus tribromide with vigorous stirring, maintaining a low temperature.

-

After the addition, allow the mixture to warm to room temperature and stir for a few hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the product with diethyl ether.

-

Wash the ether layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous calcium chloride.

-

Evaporate the solvent and purify the resulting 1-phenylethyl bromide by vacuum distillation.

Part 3: The Core Reaction: Radical Trapping for Alkoxyamine Formation

The final and crucial step is the coupling of TEMPO with the 1-phenylethyl radical generated in situ from 1-phenylethyl bromide. A highly effective method for this transformation is the copper-catalyzed atom transfer radical addition (ATRA).[1][8]

Caption: A simplified diagram of the copper-catalyzed radical trapping reaction.

Experimental Protocol:

-

To a reaction flask, add TEMPO, 1-phenylethyl bromide, a copper(I) source (e.g., copper(I) bromide), and a suitable ligand such as 2,2'-bipyridine or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA).[1] The ligand helps to solubilize the copper salt and facilitate the reaction.

-

Add a suitable solvent, such as toluene or benzene.

-

The reaction mixture is typically heated to around 90-110 °C under an inert atmosphere (e.g., argon or nitrogen).

-

The progress of the reaction is monitored by GC or TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable solvent like diethyl ether.

-

The solution is washed with aqueous ammonia to remove the copper catalyst, followed by water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine as a solid.

Rationale for Experimental Choices:

-

Copper(I) Catalyst: The copper(I) species is essential for the homolytic cleavage of the carbon-bromine bond in 1-phenylethyl bromide, generating the 1-phenylethyl radical and a copper(II) species.

-

Ligand: The use of a nitrogen-based ligand like bipyridine or PMDETA is crucial for solubilizing the copper salts in the organic solvent and stabilizing the copper(I) oxidation state.

-

Inert Atmosphere: An inert atmosphere is necessary to prevent the oxidation of the copper(I) catalyst and to avoid unwanted side reactions involving atmospheric oxygen.

-

Temperature: The reaction is conducted at elevated temperatures to facilitate the atom transfer process and the subsequent radical coupling.

Quantitative Data Summary

| Reaction Step | Starting Material | Reagent(s) | Typical Yield |

| 1.1 | Acetone | Ammonia, CaCl₂ | 70-80% |

| 1.2 | Triacetonamine | Hydrazine hydrate, KOH | 80-90% |

| 1.3 | 2,2,6,6-Tetramethylpiperidine | H₂O₂, MgCl₂ | >95% |

| 2.1 | Acetophenone | NaBH₄ | >90% |

| 2.2 | 1-Phenylethanol | PBr₃ | 70-85% |

| 3 | TEMPO, 1-Phenylethyl bromide | CuBr, PMDETA | 70-95%[8] |

Conclusion and Future Perspectives

The synthesis of 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine presented herein is a robust and high-yielding process that relies on well-established chemical transformations. The key to this successful synthesis lies in the efficient generation of the 1-phenylethyl radical and its subsequent trapping by the stable nitroxide, TEMPO. The copper-catalyzed atom transfer radical addition provides a versatile and reliable method for achieving this crucial coupling step.

Further research in this area could focus on the development of more environmentally friendly catalytic systems, potentially utilizing more abundant and less toxic metals. Additionally, the exploration of one-pot procedures that combine several of the synthetic steps could lead to more streamlined and cost-effective production of this important alkoxyamine. The principles outlined in this guide provide a solid foundation for both the practical synthesis of the title compound and for future innovations in the field of alkoxyamine chemistry.

References

- Ciba Specialty Chemicals Holding Inc. (1993). Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives. EP0574667A1. Google Patents.

- Degussa Ag. (1992). Process for the preparation of 2,2,6,6-tetramethylpiperidine-N-oxyl and its derivatives substituted in the 4-position. DE4219459A1. Google Patents.

-

LookChem. (n.d.). 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine. Retrieved from [Link]

- Atkin, J. P. (2015).

- Studer, A., & Schulte, T. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA International Journal for Chemistry, 60(12), 832-838.

- Al-Malaika, S., & Issenhuth, S. (2022).

- Varala, R., & Seema, V. (2023).

-

Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine. PubChem. Retrieved from [Link]

- Gilbert, B. C., Kalz, W., Lindsay, C. I., McGrail, P. T., Parsons, A. F., & Whittaker, D. T. E. (2000). 2,2,6,6-Tetramethylpiperidin-1-ylthiyl, the sulfur analogue of TEMPO, as an initiator for the controlled radical polymerisation of styrene. Journal of the Chemical Society, Perkin Transactions 1, (12), 1959-1966.

- Studer, A., & Schulte, T. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA, 60(12), 832-838.

- Barriga, S. (2001). 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO). Synlett, 2001(04), 563-563.

- Valgimigli, L., & Pratt, D. A. (2015). TEMPO reacts with oxygen-centered radicals under acidic conditions. The Journal of organic chemistry, 80(15), 7545–7555.

- Brebion, F., & Studer, A. (2012). Synthesis of Nitroxides and Alkoxyamines. In Nitroxides (pp. 57-100). The Royal Society of Chemistry.

-

Liskon Biological. (2023). A Brief Discussion on Polymerization Inhibitors. Retrieved from [Link]

- Gilbert, B. C., Kalz, W., Lindsay, C. I., McGrail, P. T., Parsons, A. F., & Whittaker, D. T. E. (2000). 2,2,6,6-Tetramethylpiperidin-1-ylthiyl, the sulfur analogue of TEMPO, as an initiator for the controlled radical polymerisation of styrene. Journal of the Chemical Society, Perkin Transactions 1, (12), 1959-1966.

- Rosen, G. M., & Rauckman, E. J. (1981). Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions. Chemical Reviews, 81(4), 405-414.

-

Wako Pure Chemical Industries, Ltd. (n.d.). What is high performance polymerization inhibitor?. Retrieved from [Link]

- Matyjaszewski, K., & Woodworth, B. E. (1998). Simple and Efficient Synthesis of Various Alkoxyamines for Stable Free Radical Polymerization. Macromolecules, 31(15), 4718-4723.

- Ghorai, M. K., & Kumar, A. (2023). Recent Advances in Application of Alkoxy Radical in Organic Synthesis. Molecules, 28(19), 6898.

Sources

- 1. chimia.ch [chimia.ch]

- 2. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brainly.com [brainly.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US2483323A - Method of preparing phenyl ethyl alcohol - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. prepchem.com [prepchem.com]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. EP0574667A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of TEMPO-based Alkoxyamines

Foreword: The Dynamic Nature of the C–ON Bond

TEMPO-based alkoxyamines represent a fascinating class of molecules centered around the dynamic and reversible cleavage of a carbon-oxygen bond within an alkoxyamine moiety. This unique characteristic positions them as pivotal tools in a diverse array of chemical applications, from controlled radical polymerization to the development of novel theranostic agents.[1] Understanding the intricate interplay of their physical and chemical properties is paramount to harnessing their full potential. This guide provides a comprehensive exploration of these properties, grounded in established scientific principles and experimental validation, to empower researchers in their endeavors.

The Architectural Blueprint: Synthesis and Structural Diversity

The functionality of a TEMPO-based alkoxyamine is intrinsically linked to its molecular architecture. The synthesis strategy, therefore, is not merely a route to the final compound but a critical step in tuning its desired properties.

Core Synthetic Strategies

The most prevalent method for synthesizing alkoxyamines involves the trapping of a carbon-centered radical by a nitroxide radical, a reaction that proceeds at a nearly diffusion-controlled rate.[2] The versatility of this approach lies in the various methods available for generating the initial carbon radical.

A common and effective method involves the atom transfer radical addition (ATRA) process, where an alkyl halide is reacted with a copper(I) complex to generate the carbon radical, which is then trapped by TEMPO or its derivatives.[3] This method is highly tolerant of various functional groups, allowing for the synthesis of a wide array of alkoxyamines.[3]

Experimental Protocol: Synthesis of 1-phenylethoxy-2,2,6,6-tetramethylpiperidine via ATRA

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Cu(0) powder (1.0 eq), Cu(II)Br2 (0.05 eq), and a suitable ligand such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (1.05 eq).

-

Reagent Addition: Add a solution of (1-bromoethyl)benzene (1.0 eq) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (1.1 eq) in a minimal amount of a suitable solvent (e.g., toluene).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to confirm the consumption of the starting alkyl halide.

-

Workup and Purification: Upon completion, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether) and filter through a pad of neutral alumina to remove the copper catalyst.[3] The solvent is then removed under reduced pressure.

-

Characterization: The final product is purified by column chromatography on silica gel. The structure and purity of the resulting alkoxyamine should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Causality Behind Experimental Choices: The use of a Cu(0)/Cu(II) mixture in the presence of a ligand facilitates the controlled generation of the carbon radical from the alkyl halide. The slight excess of TEMPO ensures efficient trapping of the generated radical, minimizing side reactions. Purification through an alumina column is crucial for removing the copper catalyst, which can interfere with subsequent applications of the alkoxyamine.

Structural Modifications and Their Implications

The substituents on both the nitroxide and the alkyl fragment of the alkoxyamine play a critical role in dictating its properties. For instance, bulky substituents on the nitroxide can prevent dimerization, enhancing its kinetic stability.[4] The electronic nature of the substituents also has a profound impact on the C–ON bond dissociation energy.

The Heart of the Matter: The Reversible C–ON Bond Homolysis

The defining chemical property of TEMPO-based alkoxyamines is the reversible homolytic cleavage of the C–ON bond to generate a persistent nitroxyl radical and a transient alkyl radical.[1] This equilibrium is the cornerstone of their application in nitroxide-mediated polymerization (NMP).

Caption: Reversible homolysis of the C–ON bond in a TEMPO-based alkoxyamine.

The equilibrium between the dormant alkoxyamine state and the active radical species is governed by the dissociation rate constant (kd) and the recombination rate constant (kc).[5] The balance of these rates is crucial for controlling polymerization processes.

Thermodynamic and Kinetic Considerations

The bond dissociation energy (BDE) of the C–ON bond is a key thermodynamic parameter that dictates the temperature at which homolysis occurs at a practical rate.[2] The BDE is influenced by a combination of steric, polar, and radical stabilization effects.[6]

Table 1: Representative C–ON Bond Dissociation Enthalpies (BDEs) for TEMPO-based Alkoxyamines

| Alkyl Group (R) in R-TEMPO | BDE (kcal/mol) | Reference |

| Methyl | 47 ± 1 | [7] |

| Ethyl | 42 | [7] |

| Isopropyl | 38 | [7] |

| tert-Butyl | 33 | [7] |

Note: BDE values can vary depending on the experimental or computational method used.

The kinetics of C–ON bond homolysis are influenced by the structure of both the nitroxide and the alkyl fragment.[5] The rate of dissociation increases with increasing electron-withdrawing character, steric bulk, and stabilization of the departing alkyl radical.[6]

Unveiling the Properties: Characterization Techniques

A thorough understanding of the physical and chemical properties of TEMPO-based alkoxyamines requires a suite of analytical techniques.

Spectroscopic and Chromatographic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of synthesized alkoxyamines. NMR can also be used to monitor the kinetics of homolysis, especially in cases where side reactions lead to complex kinetics not easily followed by other methods.[5]

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for directly detecting and quantifying the nitroxide radicals generated upon C–ON bond homolysis.[5] This makes it an ideal tool for studying the kinetics of the dissociation reaction.[5] The EPR spectrum of TEMPO typically shows a characteristic three-line pattern due to the interaction of the unpaired electron with the nitrogen nucleus.[8]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the alkoxyamine and to confirm its elemental composition.

-

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the purity of the synthesized alkoxyamines.

Electrochemical Characterization

Cyclic voltammetry is a valuable technique for probing the redox properties of TEMPO-based alkoxyamines. The TEMPO/TEMPO+ redox couple is of particular interest, and its potential can be influenced by substituents on the TEMPO ring.[9] These electrochemical properties are especially relevant for applications in energy storage, such as in redox flow batteries.[10]

Experimental Workflow: Kinetic Analysis of C–ON Bond Homolysis by EPR

The following protocol outlines a general procedure for determining the dissociation rate constant (kd) of a TEMPO-based alkoxyamine using EPR spectroscopy.

Caption: A typical workflow for the kinetic analysis of alkoxyamine homolysis using EPR.

Detailed Protocol:

-

Sample Preparation:

-

Prepare a solution of the alkoxyamine of known concentration in a high-boiling, inert solvent (e.g., tert-butylbenzene).

-

The presence of a radical scavenger, such as dissolved oxygen, is often sufficient to trap the generated alkyl radicals, preventing recombination and simplifying the kinetics to a first-order process.[5]

-

Transfer the solution to a standard EPR tube. For high-temperature experiments, the sample should be thoroughly degassed to prevent side reactions with oxygen.

-

-

EPR Spectroscopy:

-

Place the EPR tube in the spectrometer's resonant cavity.

-

Equilibrate the sample at the desired temperature.

-

Record EPR spectra at regular time intervals. The increase in the intensity of the nitroxide signal is monitored over time.

-

-

Data Analysis:

-

For each spectrum, double integrate the EPR signal to obtain a value proportional to the concentration of the nitroxide radical.

-

Assuming first-order kinetics, the dissociation rate constant (kd) can be determined by plotting ln(1 - [Nitroxide]t/[Nitroxide]∞) versus time, where [Nitroxide]t is the concentration at time t and [Nitroxide]∞ is the concentration at infinite time (corresponding to complete dissociation). The slope of this line is equal to -kd.

-

Self-Validating System: The linearity of the first-order plot provides an internal validation of the experimental conditions and the assumed kinetic model. Deviation from linearity may indicate the presence of side reactions or a more complex kinetic scheme.

Applications in Drug Development and Beyond

The unique properties of TEMPO-based alkoxyamines have led to their exploration in various fields, including drug development. The ability to trigger the release of a cytotoxic alkyl radical and a stable nitroxide radical for imaging makes them promising candidates for theranostic agents.[1] The nitroxide can be used for imaging techniques like Overhauser-enhanced Magnetic Resonance Imaging (OMRI), while the alkyl radical can induce cell damage.[1][4]

Conclusion: A Versatile Platform for Chemical Innovation

TEMPO-based alkoxyamines are a versatile class of compounds with a rich and tunable chemistry centered on the reversible C–ON bond. A deep understanding of their synthesis, physical properties, and chemical reactivity is essential for their effective application. This guide has provided a framework for researchers to explore and exploit the unique characteristics of these molecules in their respective fields, from materials science to medicine.

References

- Fundamental properties of TEMPO-based catholytes for aqueous redox flow batteries: effects of substituent groups and electrolytes on electrochemical properties, solubilities and b

- Key Features of TEMPO-Containing Polymers for Energy Storage and C

- Modular TEMPO Dimerization for Water-in-Catholyte Flow Batteries with Extreme Energy Density, Power, and Stability. ChemRxiv.

- Synthesis and electrochemical characterization of alkoxy-TEMPO aminoxyl radicals for energy storage applic

- Stability of TMA-TEMPO-based aqueous electrolytes for redox-flow batteries.

- Preparation and characterization of TEMPO-oxidized cellulose nanofibrils with ammonium carboxyl

- Thermodynamic Evaluation on Alkoxyamines of TEMPO Derivatives, Stable Alkoxyamines or Potential Radical Donors?.

- Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO)

- Chapter 4 TEMPO Decay in Acid at High Temper

- Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions at room temper

- NMR and EPR Study of Homolysis of Diastereomeric Alkoxyamines. PMC - NIH.

- Chapter 3: Synthesis of Nitroxides and Alkoxyamines. The Royal Society of Chemistry.

- Labile alkoxyamines: past, present, and future.

- Thermal Stability of 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and Related N-Alkoxyamines. Journal of the American Chemical Society.

- N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and M

- Simple and Efficient Synthesis of Various Alkoxyamines for Stable Free Radical Polymeriz

- Polar, Steric, and Stabilization Effects in Alkoxyamines C−ON Bond Homolysis: A Multiparameter Analysis.

- Kinetics for room-temperature alkoxyamine homolysis under visible-light, a and DFT-calculated homolysis parameters.

- Mechanism of Oxidative Alkoxyamine Cleavage: The Surprising Role of the Solvent and Supporting Electrolyte. SciSpace.

- Nitroxide-Mediated Polymerization: A Versatile Tool for the Engineering of Next Generation Materials.

- Top: EPR spectra of TPM-NO 3/TEMPO-alkoxyamine 4 1/1 mixture in toluene...

- DEVELOPMENT OF NEW ALKOXYAMINES RELEASING FREE RADICALS AGAINST THE TWO MAJOR PARASITIC DISEASES MALARIA AND SCHISTOMIASIS. Theses.fr.

- Synthesis, Radical Reactivity, and Thermochemistry of Monomeric Cu(II)

- (PDF) Synthesis of Alkoxy-TEMPO Aminoxyl Radicals and Electrochemical Characterization in Acetonitrile for Energy Storage Applications.

- Polynitroxides from Alkoxyamine Monomers: Structural and Kinetic Investigations by Solid St

- Kinetic study and real-time monitoring strategy for TEMPO-mediated oxidation of bleached eucalyptus fibers. SpringerLink.

- Nitroxide-Mediated Polymerization.

- Bond dissoci

- Nitroxide-mediated living radical polymeris

- Nitroxide-Mediated Living Radical Polymerization: Determination of the Rate Coefficient for Alkoxyamine C−O Bond Homolysis by Quantit

- Electron Paramagnetic Resonance Spectroscopy to Evaluate the Oxidative Stability of Beer, Wine, and Oils. MDPI.

- Bond Energies. Chemistry LibreTexts.

- Development of a Universal Alkoxyamine for “Living” Free Radical Polymerizations. Journal of the American Chemical Society.

- Conformational preferences of TEMPO type radicals in complexes with cyclodextrins revealed by a combination of EPR spectroscopy, induced circular dichroism and molecular modeling. RSC Publishing.

- ClO2-Mediated Oxidation of the TEMPO Radical: Fundamental Considerations of the Catalytic System for the Oxidation of Cellulose Fibers. PMC - PubMed Central.

- (PDF) Optimization of reagent consumption in TEMPO-mediated oxidation of Eucalyptus cellulose to obtain cellulose nanofibers.

- A novel method of alkoxyamine homolysis activation via photochemical rearrangement. SpringerLink.

- NMR and EPR Study of the Nitroxide Radical Tempo Interaction with Phenols. Taylor & Francis Online.

- Common Bond Energies (D) and Bond Lengths (r). Wired Chemist.

Sources

- 1. Labile alkoxyamines: past, present, and future - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01364F [pubs.rsc.org]

- 2. chimia.ch [chimia.ch]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. researchgate.net [researchgate.net]

- 5. NMR and EPR Study of Homolysis of Diastereomeric Alkoxyamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fundamental properties of TEMPO-based catholytes for aqueous redox flow batteries: effects of substituent groups and electrolytes on electrochemical properties, solubilities and battery performance - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Unseen Breakup: An In-depth Technical Guide to the C-O Bond Homolysis in 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The reversible homolytic cleavage of the carbon-oxygen (C-O) bond in alkoxyamines is the cornerstone of Nitroxide-Mediated Polymerization (NMP), a powerful technique for the synthesis of well-defined polymers. This guide provides a comprehensive technical exploration of the mechanism governing the C-O bond homolysis in a model alkoxyamine, 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine, the adduct of the stable nitroxide TEMPO and a styrenic radical. We will delve into the thermodynamics and kinetics of this process, the experimental methodologies used for its characterization, and the implications of understanding this fundamental reaction for advanced material design and drug delivery applications.

Introduction: The Significance of a Reversible Bond

Nitroxide-Mediated Polymerization (NMP) has emerged as a robust method for controlled radical polymerization, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1] The power of NMP lies in the dynamic equilibrium between dormant alkoxyamine species and active propagating radicals, which is governed by the reversible homolysis of a labile C-O bond.[2] The molecule 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine serves as a quintessential model for studying the fundamental principles of this process. Understanding the intricate details of its C-O bond homolysis is paramount for optimizing polymerization kinetics, designing novel initiators, and functionalizing materials for a range of applications, including the development of sophisticated drug delivery systems.[3]

The Core Mechanism: A Tale of Two Radicals

The central event in the functioning of 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine as an NMP initiator is the homolytic cleavage of the C-O bond, which generates a 1-phenylethyl radical (the propagating species in styrene polymerization) and the stable 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) radical.[4]

Caption: Reversible C-O bond homolysis in the TEMPO-styrene adduct.

This equilibrium is characterized by the activation rate constant (kd) for the forward reaction (homolysis) and the deactivation or recombination rate constant (kc) for the reverse reaction. The equilibrium constant, K = kd/kc, is a critical parameter in NMP, influencing the concentration of active radicals and thus the overall polymerization rate. For the TEMPO-mediated polymerization of styrene at 120 °C, the equilibrium constant is estimated to be approximately 10-11 mol L-1.[4]

Thermodynamics: The Energy Barrier to Cleavage

Kinetics: The Rate of the Breakup

The rate of C-O bond homolysis is quantified by the activation rate constant, kd. This rate is highly sensitive to temperature and the surrounding chemical environment.

Temperature Dependence: The relationship between the homolysis rate constant and temperature is described by the Arrhenius equation:

kd = Ae(-Ea/RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. For polystyrene-TEMPO adducts, which are polymeric analogues of the topic molecule, activation energies are in the range of 120-140 kJ/mol with pre-exponential factors on the order of 1013 to 1015 s-1.[7]

Solvent Effects: The solvent can influence the rate of homolysis, although the effect is generally less pronounced than temperature. Polar solvents can stabilize the transition state of the C-O bond cleavage to a certain extent. More significantly, coordinating solvents can play a role in the oxidative cleavage of alkoxyamines, proceeding through an SN2-like pathway rather than direct homolysis.[8][9][10]

Experimental Methodologies for Probing Homolysis

The transient nature of the radical species generated upon C-O bond homolysis necessitates specialized techniques for their detection and quantification.

Electron Spin Resonance (ESR) Spectroscopy

ESR (also known as Electron Paramagnetic Resonance, EPR) spectroscopy is a highly sensitive technique for the direct detection and quantification of paramagnetic species, such as the TEMPO radical.[11][12] By monitoring the concentration of free TEMPO as a function of time at a given temperature, the rate of C-O bond homolysis can be determined.[13][14]

Experimental Protocol: ESR Measurement of Homolysis Rate

-

Sample Preparation: A dilute solution of 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine (e.g., 10-4 M) is prepared in a suitable high-boiling, non-polar solvent like toluene. To ensure pseudo-first-order kinetics for the homolysis, a radical scavenger (e.g., a stable nitroxide that does not interfere with the TEMPO signal, or simply dissolved oxygen) is often used to trap the generated 1-phenylethyl radicals, preventing their recombination with TEMPO.[15] The solution is then transferred to a quartz ESR tube and thoroughly degassed (e.g., by several freeze-pump-thaw cycles) to remove oxygen, which can broaden the ESR signal.[15]

-

ESR Spectrometer Setup: The ESR spectrometer is tuned to the appropriate microwave frequency (typically X-band, ~9.5 GHz). The magnetic field is swept through a range that encompasses the characteristic three-line spectrum of the TEMPO radical. Key parameters such as microwave power, modulation amplitude, and sweep time are optimized to obtain a high-quality signal without saturation.[16]

-

Kinetic Measurement: The sample is placed in the temperature-controlled cavity of the ESR spectrometer and allowed to equilibrate at the desired temperature. The ESR spectrum is then recorded at regular time intervals.

-

Data Analysis: The intensity of the TEMPO ESR signal is proportional to its concentration. The signal intensity is typically determined by double integration of the first-derivative spectrum. A calibration curve using a stable radical standard of known concentration (e.g., a standard TEMPO solution) is used to convert the signal intensity to absolute concentration. The rate constant, kd, is then obtained by fitting the time-dependent concentration of TEMPO to a first-order rate law.

Caption: Experimental workflow for determining homolysis rate constant using ESR.

Laser Flash Photolysis

Laser flash photolysis is a powerful technique for studying the kinetics of fast reactions involving transient species.[17] While not directly used to initiate the thermal homolysis of the C-O bond, it can be employed to study the reactivity of the 1-phenylethyl and TEMPO radicals once they are formed. In a typical experiment, a short, high-intensity laser pulse is used to generate a significant concentration of radicals, and their subsequent reactions are monitored by time-resolved absorption spectroscopy.[18][19]

Experimental Setup:

A typical laser flash photolysis setup consists of:

-

A pulsed laser (the "pump") to initiate the photochemical reaction (e.g., an Nd:YAG laser providing a pulse at 355 nm).[20]

-

A continuous wave lamp (the "probe") that passes through the sample.

-

A monochromator to select the wavelength of the probe beam.

-

A fast detector (e.g., a photomultiplier tube) to monitor the change in absorbance of the sample over time.

-

A data acquisition system (e.g., a digital oscilloscope) to record the time-resolved signal.

Quantitative Data Summary

The following table summarizes key quantitative data related to the C-O bond homolysis in TEMPO-styrene type alkoxyamines. It is important to note that these values are often derived from studies of the polymeric analogues or similar benzylic alkoxyamines and should be considered as representative.

| Parameter | Value | Conditions | Source(s) |

| Bond Dissociation Energy (BDE) | 26 - 47 kcal/mol (109 - 197 kJ/mol) | Gas/Liquid Phase | [5][6] |

| Activation Energy (Ea) | 120 - 140 kJ/mol | Bulk Styrene Polymerization | [7] |

| Pre-exponential Factor (A) | 1013 - 1015 s-1 | Bulk Styrene Polymerization | [7] |

| Equilibrium Constant (K) | ~10-11 mol L-1 | 120 °C, Bulk Styrene | [4] |

| Activation Rate Constant (kd) | ~8 x 10-4 s-1 | 120 °C, Bulk Styrene | [4] |

| Deactivation Rate Constant (kc) | ~8 x 107 L mol-1 s-1 | 120 °C, Bulk Styrene | [4] |

Implications for Researchers and Drug Development Professionals

A thorough understanding of the C-O bond homolysis mechanism in alkoxyamines has significant practical implications:

-

Polymer Synthesis by NMP: For materials scientists, precise control over the homolysis rate allows for the synthesis of polymers with targeted molecular weights and low polydispersity. The choice of reaction temperature and solvent can be optimized based on the known kinetic parameters of the alkoxyamine initiator.[1]

-

Design of "Smart" Polymers for Drug Delivery: In the field of drug development, NMP is utilized to create well-defined block copolymers that can self-assemble into nanoparticles for targeted drug delivery. The reversible C-O bond can be engineered to cleave under specific physiological conditions (e.g., changes in pH or temperature), triggering the release of an encapsulated therapeutic agent.[3][21]

-

Development of Novel Initiators: By modifying the structure of the nitroxide or the alkyl fragment, the C-O bond dissociation energy and the homolysis rate can be tuned. This allows for the design of new initiators that operate at lower temperatures or respond to different stimuli.[22]

Conclusion

The homolytic cleavage of the C-O bond in 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine is a finely balanced, reversible process that underpins the control achievable in Nitroxide-Mediated Polymerization. The kinetics and thermodynamics of this reaction are influenced by temperature, solvent, and the inherent stability of the resulting radical species. Techniques such as ESR spectroscopy provide invaluable tools for quantifying the rate of this fundamental reaction. A deep understanding of this mechanism empowers researchers to design and synthesize advanced polymeric materials with tailored properties for a wide array of applications, from next-generation electronics to innovative drug delivery platforms.

References

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. icp.ac.ru [icp.ac.ru]

- 3. pubs.acs.org [pubs.acs.org]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. Catalytic Carbocation Generation Enabled by the Mesolytic Cleavage of Alkoxyamine Radical Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 11. Analytical Chemistry of Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Hydroxy- and silyloxy-substituted TEMPO derivatives for the living free-radical polymerization of styrene and n-butyl acrylate: synthesis, kinetics, and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. C–ON bond homolysis of alkoxyamines triggered by paramagnetic copper( ii ) salts - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QI00277C [pubs.rsc.org]

- 16. bhu.ac.in [bhu.ac.in]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Flash Photolysis | Chem Lab [chemlab.truman.edu]

- 19. vernier.com [vernier.com]

- 20. scielo.br [scielo.br]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine. This compound, often formed as a product in nitroxide-mediated radical polymerization of styrene, presents a unique set of structural features that are vividly reflected in its NMR spectra. This guide is intended for researchers, scientists, and professionals in drug development and polymer chemistry who utilize NMR spectroscopy for structural elucidation and purity assessment. We will delve into detailed peak assignments, discuss the influence of the molecule's stereochemistry on the spectra, and provide a robust experimental protocol for acquiring high-quality NMR data.

Introduction

2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine is an alkoxyamine that plays a significant role in organic synthesis, particularly as a dormant species in nitroxide-mediated radical polymerization (NMP).[1][2] The controlled nature of NMP allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. The formation and stability of this alkoxyamine are crucial for the success of the polymerization process.

NMR spectroscopy is an indispensable tool for the characterization of such molecules. It provides detailed information about the molecular structure, connectivity, and stereochemistry. The NMR spectra of 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine are particularly insightful due to the presence of a chiral center, which renders adjacent protons and carbons diastereotopic, leading to more complex but informative spectra. Understanding these spectra is essential for verifying the structure of the adduct and for studying the kinetics and mechanism of its formation and dissociation.[3]

This guide will systematically dissect the ¹H and ¹³C NMR spectra of this compound, providing a clear rationale for the observed chemical shifts and coupling patterns.

Molecular Structure and Stereochemistry

To interpret the NMR spectra accurately, a thorough understanding of the molecule's structure is paramount. 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine consists of a bulky 2,2,6,6-tetramethylpiperidine (TEMPO) moiety linked via an oxygen atom to a 1-phenylethyl group.

Caption: Molecular structure of 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine with atom numbering.

A key structural feature is the chiral center at the benzylic carbon (C8), which is bonded to the oxygen, the phenyl ring, a methyl group, and a hydrogen atom. This chirality has a profound effect on the NMR spectrum. The protons of the methylene groups in the piperidine ring (at C3 and C5), as well as the four methyl groups attached to C2 and C6, become diastereotopic. This means that even though they are chemically equivalent in a symmetric environment, the chiral center makes them magnetically non-equivalent, and they will exhibit different chemical shifts.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine shows a series of distinct signals corresponding to the different types of protons in the molecule. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).[4]

3.1. Detailed Peak Assignments and Interpretation

-

Aromatic Protons (Phenyl Group): The five protons on the phenyl ring typically appear as a multiplet in the range of δ 7.20-7.40 ppm . The exact chemical shifts and multiplicities can vary depending on the solvent and the spectrometer's resolution.

-

Benzylic Proton (-CH-O-): The single proton on the chiral benzylic carbon (C8) is expected to resonate as a quartet due to coupling with the three protons of the adjacent methyl group (C15). This signal is typically found around δ 4.80-5.00 ppm .

-

Methyl Protons on the Styrenyl Moiety: The three protons of the methyl group attached to the benzylic carbon (C15) will appear as a doublet due to coupling with the benzylic proton. This signal is usually observed in the range of δ 1.40-1.60 ppm .

-

Methylene Protons of the TEMPO Moiety (C3, C4, C5): The protons on the piperidine ring are diastereotopic and will exhibit complex multiplets. The protons at C3 and C5 are adjacent to the bulky quaternary carbons (C2 and C6) and will show geminal and vicinal coupling. These signals are typically found in the upfield region, from approximately δ 1.20-1.80 ppm . The protons at C4 are further from the stereocenter and may show less pronounced diastereotopicity.

-

Methyl Protons of the TEMPO Moiety (on C2 and C6): Due to the chiral center, the four methyl groups are diastereotopic and are expected to show four distinct singlets. These signals are typically found in the range of δ 0.70-1.30 ppm . The separation of these singlets can be small and may require a high-resolution instrument to be fully resolved.

3.2. Data Summary Table

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H |

| Benzylic-H (C8-H) | 4.80 - 5.00 | Quartet | 1H |

| Piperidine-CH₂ (C3, C4, C5) | 1.20 - 1.80 | Multiplet | 6H |

| Benzylic-CH₃ (C15-H) | 1.40 - 1.60 | Doublet | 3H |

| TEMPO-CH₃ | 0.70 - 1.30 | Four Singlets | 12H |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule.

4.1. Detailed Peak Assignments and Interpretation

-

Aromatic Carbons (Phenyl Group): The carbons of the phenyl ring will appear in the aromatic region, typically between δ 125-145 ppm . The ipso-carbon (the one attached to the benzylic carbon) will be at the downfield end of this range. The other aromatic carbons will have distinct chemical shifts.

-

Benzylic Carbon (-CH-O-): The chiral benzylic carbon (C8) is highly deshielded by the adjacent oxygen and phenyl group and is expected to appear around δ 80-85 ppm .[5][6]

-

Quaternary Carbons of the TEMPO Moiety (C2 and C6): These carbons are deshielded by the nitrogen and the methyl groups and are typically found in the range of δ 59-62 ppm .

-

Methylene Carbons of the TEMPO Moiety (C3, C4, C5): The methylene carbons of the piperidine ring will resonate in the upfield region. C4 is expected around δ 17-19 ppm , while C3 and C5 will be in the range of δ 39-42 ppm .

-

Methyl Carbons of the TEMPO Moiety: The diastereotopic methyl carbons will give rise to distinct signals, typically in the range of δ 20-34 ppm .

-

Methyl Carbon on the Styrenyl Moiety: The methyl carbon of the 1-phenylethyl group (C15) is expected to appear around δ 22-25 ppm .

4.2. Data Summary Table

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Phenyl (ipso-C) | ~144 |

| Phenyl (other C) | 125 - 129 |

| Benzylic C (C8) | 80 - 85 |

| TEMPO Quaternary C (C2, C6) | 59 - 62 |

| TEMPO Methylene C (C3, C5) | 39 - 42 |

| TEMPO Methylene C (C4) | 17 - 19 |

| TEMPO Methyl C | 20 - 34 |

| Benzylic Methyl C (C15) | 22 - 25 |

Experimental Protocols

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for the NMR analysis of 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine.

5.1. Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound. It offers good solubility and its residual proton peak (at δ 7.26 ppm) and carbon peak (at δ 77.16 ppm) can be used for spectral referencing.[4]

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C). However, modern spectrometers can reference the spectra to the residual solvent peak.

-

Sample Filtration: If the sample contains any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming problems and line broadening.

5.2. NMR Instrument Parameters

The following are typical parameters for a 400 or 500 MHz NMR spectrometer:

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence with NOE (e.g., zgpg30) is standard.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

-

Caption: Experimental workflow for NMR characterization.

Conclusion

The ¹H and ¹³C NMR spectra of 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine provide a wealth of information that allows for its unambiguous structural confirmation. The key features of the spectra are the distinct signals for the phenyl, benzylic, and TEMPO moieties, with the chirality at the benzylic carbon leading to diastereotopicity that is clearly observable in the signals for the piperidine ring and the TEMPO methyl groups. This guide provides a detailed interpretation of the spectra and a practical protocol for their acquisition, which will be of significant value to researchers working with this and related alkoxyamines.

References

-

Soule, J.-F., et al. (2013). 15N NMR Spectroscopy of Labeled Alkoxyamines. 15N-Labeled Model Compounds for Nitroxide-Trapping Studies in Free-Radical (Co)polymerization. The Journal of Organic Chemistry, 68(19), 7322–7328. Available at: [Link]

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2019). Supporting Information for: Photochemical generation of the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical from caged nitroxides by near-infrared two-photon irradiation and its cytocidal effect on lung cancer cells. Available at: [Link]

-

ScienceOpen. (n.d.). Supporting Information. Available at: [Link]

-

PubChem. (n.d.). 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine. Available at: [Link]

-

RSC Publishing. (2021). Establishing plasmon contribution to chemical reactions: alkoxyamines as a thermal probe. Available at: [Link]

-

American Chemical Society. (2013). Polynitroxides from Alkoxyamine Monomers: Structural and Kinetic Investigations by Solid State NMR. Available at: [Link]

-

RSC Publishing. (2021). Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions at room temperature. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions at room temperature - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01276B [pubs.rsc.org]

- 4. scienceopen.com [scienceopen.com]

- 5. 15N NMR spectroscopy of labeled alkoxyamines. 15N-labeled model compounds for nitroxide-trapping studies in free-radical (Co)polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Unimolecular Initiator 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine: A Technical Guide to Controlled Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the ever-evolving landscape of polymer chemistry, the pursuit of precision and control at the molecular level is paramount. Nitroxide-Mediated Polymerization (NMP) has emerged as a powerful and versatile controlled radical polymerization (CRP) technique, offering a metal-free route to well-defined polymers with predictable molecular weights and narrow polydispersities.[1] Central to the efficacy and simplicity of NMP is the use of unimolecular initiators, compounds that seamlessly integrate both the initiating radical and the mediating nitroxide into a single molecule. This guide provides an in-depth technical exploration of a cornerstone unimolecular initiator, 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine, derived from the robust and well-studied 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) nitroxide.

This document is designed to serve as a practical resource for researchers and professionals in polymer science and drug development. It will delve into the fundamental mechanism of action, provide detailed experimental protocols for its synthesis and application, and explore its role in the creation of advanced polymeric materials.

The Core Principle: Unimolecular Initiation in Nitroxide-Mediated Polymerization

Nitroxide-Mediated Polymerization is a form of reversible-deactivation radical polymerization (RDRP) that hinges on the reversible capping of a growing polymer chain's radical terminus by a stable nitroxide radical.[1] This dynamic equilibrium between the active, propagating polymer chain and the dormant, nitroxide-capped chain is the key to controlling the polymerization process.

The unimolecular initiator, 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine, is an alkoxyamine. Upon thermal activation, the labile C–ON bond undergoes homolytic cleavage, simultaneously generating an initiating radical (the 1-phenylethyl radical) and the mediating TEMPO nitroxide radical in a precise 1:1 stoichiometric ratio. This elegant approach circumvents the need for a separate conventional initiator and free nitroxide, simplifying the reaction setup and enhancing control over the polymerization.

The generated 1-phenylethyl radical initiates the polymerization of a monomer, such as styrene. The growing polymer chain is then reversibly "capped" by the TEMPO nitroxide, forming a dormant species. This dormant chain can then re-initiate, allowing for the controlled addition of monomer units. This process leads to a linear increase in molecular weight with monomer conversion and results in polymers with low polydispersity indices (PDI), typically in the range of 1.1 to 1.4.[2]

Caption: Mechanism of Nitroxide-Mediated Polymerization initiated by a unimolecular alkoxyamine.

Synthesis of 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine

The synthesis of this unimolecular initiator is a critical first step for its application in NMP. While several methods exist for the preparation of alkoxyamines, a common and effective approach involves the reaction of a stable nitroxide radical with a carbon-centered radical. The following protocol outlines a representative synthesis.

Experimental Protocol: Synthesis of 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine

Materials:

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

-

Styrene

-

Benzoyl peroxide (BPO)

-

Toluene

-

Methanol

-

Hexane

-

Silica gel for column chromatography

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve TEMPO (1.0 eq) and benzoyl peroxide (0.5 eq) in toluene.

-

Addition of Styrene: Add styrene (1.5 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

-

Characterization: The purified product should be characterized by ¹H NMR and ¹³C NMR spectroscopy and mass spectrometry to confirm its structure and purity. The product is typically a white to off-white solid.

Self-Validation: The successful synthesis is validated by the spectroscopic data confirming the formation of the C-ON bond and the presence of both the TEMPO and 1-phenylethoxy moieties. The purity is confirmed by the absence of significant impurity peaks in the NMR spectra and a single spot on the TLC plate.

Application in Polymer Synthesis: A Step-by-Step Guide

The true utility of 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine lies in its ability to initiate and control the polymerization of various monomers, particularly styrene and its derivatives. The following protocol details a typical bulk polymerization of styrene.

Experimental Protocol: Bulk Polymerization of Styrene

Materials:

-

2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine initiator

-

Styrene (freshly purified by passing through a column of basic alumina to remove inhibitors)

-

Schlenk flask or sealed ampoule

-

Magnetic stir bar

-

Oil bath with temperature controller

-

Methanol

-

Vacuum oven

Procedure:

-

Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the desired amount of 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine initiator.

-

Monomer Addition: Add the purified styrene to the flask. The molar ratio of monomer to initiator will determine the target molecular weight of the polymer.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the radical polymerization.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at 125 °C and stir.

-

Monitoring the Reaction: At timed intervals, samples can be withdrawn using a nitrogen-purged syringe to monitor monomer conversion (by gravimetry or ¹H NMR) and the evolution of molecular weight and PDI (by Gel Permeation Chromatography - GPC).

-

Termination and Purification: To stop the polymerization, cool the reaction mixture to room temperature. Dissolve the viscous polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran) and precipitate it into a large volume of a non-solvent (e.g., methanol).

-

Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Self-Validation: The "living" nature of the polymerization is confirmed by a linear increase in the number-average molecular weight (Mn) with monomer conversion and the maintenance of a low PDI throughout the reaction. Chain extension experiments, where a second monomer is added to the living polymer, can further validate the controlled nature of the process.

Caption: General experimental workflow for the polymerization of styrene using the unimolecular initiator.

Performance and Comparative Analysis

The choice of a unimolecular initiator is critical and depends on the specific monomer and desired polymer properties. 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine, being TEMPO-based, exhibits distinct advantages and limitations compared to other common alkoxyamine initiators, such as those derived from the SG1 nitroxide.

Advantages:

-

Robustness and Cost-Effectiveness: TEMPO is a commercially available and relatively inexpensive nitroxide, making its derivatives economically viable for larger-scale polymer synthesis.

-

Excellent Control for Styrenic Monomers: This initiator provides excellent control over the polymerization of styrene and its derivatives, consistently yielding polymers with low PDIs.[3]

Limitations:

-

Limited Monomer Scope: A significant drawback of TEMPO-based initiators is their limited effectiveness with certain classes of monomers, particularly acrylates and methacrylates, at typical NMP temperatures.[4] This is due to a higher activation energy for the C-ON bond homolysis in the corresponding dormant acrylate and methacrylate polymer chains.

-

Higher Polymerization Temperatures: NMP with TEMPO-based initiators generally requires higher temperatures (typically >120 °C) to achieve reasonable polymerization rates.[4]

Comparison with SG1-based Initiators:

Alkoxyamine initiators based on the N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) have a broader monomer scope and can effectively control the polymerization of acrylates at lower temperatures.[4][5] However, SG1 is a more complex and expensive nitroxide to synthesize. The choice between a TEMPO-based initiator and an SG1-based initiator therefore represents a trade-off between cost and monomer versatility.

| Initiator Type | Monomer Scope | Typical Polymerization Temperature | Cost |

| 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine (TEMPO-based) | Primarily styrenics | > 120 °C | Lower |

| SG1-based Alkoxyamines | Styrenics, acrylates, methacrylates | 90 - 120 °C | Higher |

Applications in Drug Development and Beyond

The ability to synthesize well-defined polymers with controlled architectures opens up a plethora of applications, particularly in the biomedical field.[1] The metal-free nature of NMP is a significant advantage for these applications, as it avoids potential contamination from transition metal catalysts often used in other CRP techniques.

Drug Delivery Systems:

The synthesis of amphiphilic block copolymers is a key application of NMP in drug delivery.[6][7] By sequentially polymerizing a hydrophobic monomer (like styrene) and a hydrophilic monomer (where applicable with more advanced TEMPO derivatives or by switching to a different polymerization technique), block copolymers can be created that self-assemble in aqueous environments to form micelles or polymersomes.[6] These nanostructures can encapsulate hydrophobic drugs, enhancing their solubility and circulation time in the body.

Tissue Engineering and Biomaterials:

The controlled nature of NMP allows for the synthesis of polymers with specific functionalities at the chain ends. These end-functional polymers can be grafted onto surfaces to create biocompatible coatings or cross-linked to form hydrogels for tissue engineering scaffolds.

Conclusion

2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine stands as a robust and reliable unimolecular initiator for Nitroxide-Mediated Polymerization. Its ease of synthesis from readily available precursors and its excellent control over the polymerization of styrenic monomers make it an invaluable tool for polymer chemists. While its monomer scope is more limited compared to second-generation nitroxide systems, its cost-effectiveness and simplicity ensure its continued relevance in both academic research and industrial applications. For researchers and professionals aiming to synthesize well-defined polystyrenic materials and their block copolymers for a variety of applications, including drug delivery, a thorough understanding of this initiator's capabilities and limitations is essential for success.

References

-

Marien, Y., et al. (2024). Comparing SG1 and TEMPO for NMP of n-butyl acrylate in miniemulsion to optimize the average particle size for rate and molecular control. Reaction Chemistry & Engineering. [Link]

-

Hashemi, M., et al. (2022). Synthesis of block copolymers used in polymersome fabrication: Application in drug delivery. Journal of Controlled Release, 341, 95-117. [Link]

-

Wang, Y., et al. (2022). Novel ABA block copolymers: preparation, temperature sensitivity, and drug release. RSC Advances, 12(55), 35837-35845. [Link]

-

Pan, X., et al. (1998). Atom Transfer Radical Polymerization of Styrene Using a Novel Octafunctional Initiator: Synthesis of Well-Defined Polystyrene Stars. Macromolecules, 31(21), 7220-7226. [Link]

-

ResearchGate. Reduction of 2,2,6,6-tetramethyl-piperidinyl-1-oxy (TEMPO) to 1-hydroxy-2,2,6,6-tetramethyl-piperidine (TEMPO-OH). [Link]

-

ResearchGate. 2,2,6,6-Tetramethylpiperidin-1-ylthiyl, the sulfur analogue of TEMPO, as an initiator for the controlled radical polymerisation of styrene. [Link]

-

ResearchGate. Polymerization of styrene with tetramethylthiuram disulfide as an initiator in the presence of 2,2,6,6-tetramethyl-1-piperidinyloxy. [Link]

-

LookChem. 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine. [Link]

-

Matyjaszewski, K., et al. (2000). Simple and Efficient Synthesis of Various Alkoxyamines for Stable Free Radical Polymerization. Macromolecules, 33(20), 7348-7350. [Link]

-

ResearchGate. Structures of well-established nitroxides (TEMPO, SG1 and TIPNO) and of the new nitroxide (TITNO) and its styryl alkoxyamine (Styryl-TITNO). [Link]

-

Marien, Y., et al. (2024). Comparing SG1 and TEMPO for NMP of n-butyl acrylate in miniemulsion to optimize the average particle size for rate and molecular control. Reaction Chemistry & Engineering. [Link]

-

ResearchGate. Radical polymerization of styrene in presence of poly(2,2,6,6-tetramethylpiperidine-N-oxyl-4-yl methacrylate) - formation of polymer brushes. [Link]

-

Semantic Scholar. Synthesis and Characterization of ω-Unsaturated Poly(styrene-b-n-butyl methacrylate) Block Copolymers Using TEMPO-Mediated Controlled Radical Polymerization. [Link]

-

PubChem. 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine. [Link]

-

ResearchGate. Nitroxide-Mediated Polymerization of Methyl Methacrylate Using an SG1-Based Alkoxyamine: How the Penultimate Effect Could Lead to Uncontrolled and Unliving Polymerization. [Link]

-

ResearchGate. Synthesis of 2,2,6,6-Tetramethylpiperidine Derivatives. [Link]

-

PubMed. Amphiphilic block copolymers in drug delivery: advances in formulation structure and performance. [Link]

-

Semantic Scholar. N-Oxyl-Controlled Radical Copolymerization of Styrene with Ethyl α-Cyanocinnamate. [Link]

-

PubMed. Molecular Weight Distribution of Two Types of Living Chains Formed during Nitroxide-Mediated Polymerization of Styrene. [Link]

-

Cunningham, M. F., et al. Styrene/Acrylic Acid Random Copolymers Synthesized by Nitroxide-Mediated Polymerization. [Link]

-

NIST WebBook. 1-Piperidinyloxy, 2,2,6,6-tetramethyl-. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparing SG1 and TEMPO for NMP of n -butyl acrylate in miniemulsion to optimize the average particle size for rate and molecular control - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00656E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of block copolymers used in polymersome fabrication: Application in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel ABA block copolymers: preparation, temperature sensitivity, and drug release - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05831F [pubs.rsc.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of TEMPO Derivatives

Foreword: The Persistent Radical's Tipping Point

In the landscape of modern chemistry, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives stand out as remarkably persistent organic radicals.[1][2] Their unique stability, largely attributed to the steric shielding provided by four adjacent methyl groups, has made them indispensable tools in a myriad of applications, from controlled radical polymerization and organic synthesis to their use as spin probes in biological systems.[2][3] However, the very stability that makes TEMPO so valuable is not absolute. As researchers and drug development professionals, understanding the thermal limits of these compounds is paramount. Pushing a TEMPO derivative beyond its stability threshold can lead to decomposition, altering reaction pathways, generating impurities, and in some cases, posing safety hazards.[4][5]

This guide moves beyond a simple recitation of facts. It is designed to provide a foundational understanding of the "why" and "how" behind the thermal behavior of TEMPO derivatives. We will explore the structural and environmental factors that govern their stability, dissect the primary mechanisms of their decomposition, and detail the analytical techniques required to rigorously characterize these processes. The insights and protocols herein are intended to empower researchers to make informed decisions, ensuring the efficacy, safety, and reliability of their work with these versatile radical compounds.

The Pillars of TEMPO Stability: A Multifactorial Analysis

The thermal stability of a TEMPO derivative is not a single, fixed value but rather a complex interplay of intrinsic molecular structure and extrinsic environmental conditions. A thorough understanding of these factors is the first step in predicting and controlling the behavior of these radicals at elevated temperatures.

Intrinsic Factors: The Role of Molecular Architecture

The core structure of the TEMPO radical is inherently stable due to steric hindrance that prevents radical-radical dimerization and delocalization of the unpaired electron over the N-O bond.[2][3] However, modifications, typically at the C4 position, can significantly influence thermal stability.

-

Electronic Effects: Substituents at the 4-position can exert inductive or resonance effects that alter the electron density around the nitroxide group. Electron-withdrawing groups can impact stability, and the nature of the linkage between the substituent and the piperidine core has been shown to have a great impact on the compound's stability.[6]

-

Steric Bulk: Beyond the foundational methyl groups, introducing bulky substituents on the piperidine ring can further enhance kinetic stability by creating a more significant barrier to intermolecular reactions.[2]

Extrinsic Factors: The Surrounding Environment

The conditions in which a TEMPO derivative is used can be as influential as its molecular structure.

-

Temperature: As the primary focus of this guide, temperature provides the activation energy necessary to overcome stability barriers. While persistent at room temperature, TEMPO can be completely converted into an array of products at temperatures approaching 600 K.[7] Even moderate increases in temperature (e.g., to 40°C) can accelerate decomposition, particularly for derivatives in solution.[6]

-

Solvent Environment: The choice of solvent is critical. In hydrogen-donating solvents, TEMPO can be reduced to the corresponding hydroxylamine (TEMPOH) and amine (TEMPH) under thermal stress.[8] Conversely, in solvents lacking this H-donating capacity, TEMPO exhibits greater stability at similar temperatures.[8]

-

pH and Acidity: The presence of acid is a potent trigger for TEMPO decomposition. Acid-catalyzed disproportionation is a well-documented and significant decay pathway.[8][9] This reaction involves the conversion of two TEMPO radicals into an N-oxoammonium cation and a hydroxylamine molecule, effectively destroying the radical species.[10]

Mechanisms of Thermal Decomposition

When a TEMPO derivative reaches its thermal tipping point, it can decompose through several distinct pathways. The predominant mechanism often depends on the specific derivative, the presence of other reagents, and the environmental conditions discussed above.

Disproportionation

Disproportionation is a key decomposition pathway for nitroxides, especially in acidic environments.[9] For TEMPO, this involves the transfer of an electron between two radical molecules. One molecule is oxidized to the diamagnetic N-oxoammonium cation, while the other is reduced to the hydroxylamine.[10][11] This process is particularly relevant in applications involving acidic media, where the stability of TEMPO can be significantly compromised.[9] For nitroxides that possess hydrogen atoms on the α-carbon, disproportionation leads to the formation of a hydroxylamine and a nitrone.[11][12]